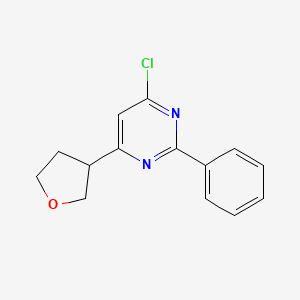

4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

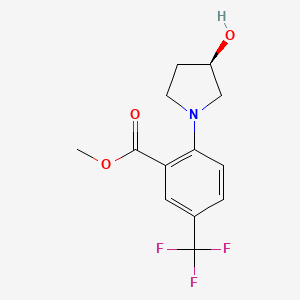

4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a tetrahydrofuran-3-yl group at the 6-position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Phenyl-4,6-dichlorpyrimidin mit Tetrahydrofuran in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, wobei häufig Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) selbst verwendet werden. Das Reaktionsgemisch wird zum Rückfluss erhitzt und der Fortschritt wird mit Techniken wie Dünnschichtchromatographie (TLC) überwacht.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Säulenchromatographie angewendet, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlor-Gruppe an der 4-Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Der Tetrahydrofuran-Ring kann oxidiert werden, um Lactone zu bilden, oder reduziert werden, um Tetrahydropyran-Derivate zu bilden.

Kupplungsreaktionen: Die Phenyl-Gruppe kann an Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren oder -ester.

Hauptprodukte, die gebildet werden

Substitution: Bildung von 4-Amino-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin oder 4-Thio-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin.

Oxidation: Bildung von Lactonen.

Reduktion: Bildung von Tetrahydropyran-Derivaten.

Kupplung: Bildung verschiedener substituierter Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

4-Chlor-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Medizinische Chemie: Untersucht auf sein Potenzial als antivirales, krebshemmendes und entzündungshemmendes Mittel.

Biologische Studien: Verwendet in Studien, um seine Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu verstehen.

Chemische Biologie: Als Sonde eingesetzt, um zelluläre Pfade und Mechanismen zu untersuchen.

Industrielle Anwendungen: Potenzieller Einsatz bei der Synthese von fortschrittlichen Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren inhibieren, indem es an ihre aktiven Zentren bindet und so ihre Aktivität moduliert. Die Strukturmerkmale der Verbindung, wie die Chlor- und Phenyl-Gruppen, tragen zu ihrer Bindungsaffinität und Spezifität bei. Darüber hinaus kann der Tetrahydrofuran-Ring seine Löslichkeit und Bioverfügbarkeit erhöhen.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structural features, such as the chloro and phenyl groups, contribute to its binding affinity and specificity. Additionally, the tetrahydrofuran ring may enhance its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

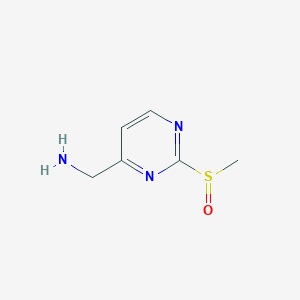

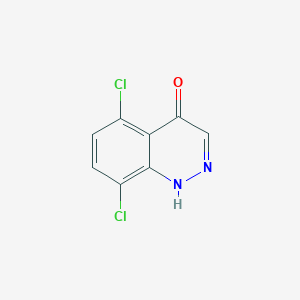

2-Phenyl-4,6-dichlorpyrimidin: Fehlt der Tetrahydrofuran-Ring, aber es teilt die Phenyl- und Chlor-Substituenten.

4-Chlor-2-phenylpyrimidin: Ähnliche Struktur, aber ohne den Tetrahydrofuran-Ring.

2-Phenyl-6-(tetrahydrofuran-3-yl)pyrimidin: Ähnliche Struktur, aber ohne die Chlor-Gruppe.

Einzigartigkeit

4-Chlor-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidin ist einzigartig durch das Vorhandensein sowohl der Chlor- als auch der Tetrahydrofuran-Substituenten, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen. Die Kombination dieser Gruppen kann seine Reaktivität und sein Potenzial als vielseitiges Gerüst in der Wirkstoffforschung und anderen Anwendungen verbessern.

Eigenschaften

Molekularformel |

C14H13ClN2O |

|---|---|

Molekulargewicht |

260.72 g/mol |

IUPAC-Name |

4-chloro-6-(oxolan-3-yl)-2-phenylpyrimidine |

InChI |

InChI=1S/C14H13ClN2O/c15-13-8-12(11-6-7-18-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |

InChI-Schlüssel |

NHBPQSOCWIGXMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)

![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)

![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)